5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one
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Overview
Description
5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one typically involves the reaction of 4-chlorophenol with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with hydrazine hydrate to form the pyridazinone ring. The final product is obtained through chlorination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated pyridazinones, while substitution could produce a range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: May be used in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one would depend on its specific biological activity. Generally, compounds in this class may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-(4-chlorophenoxy)-2-phenylpyridazin-3-one
- 5-Chloro-4-(4-methylphenoxy)-2-(4-methylphenyl)pyridazin-3-one
- 5-Chloro-4-(4-chlorophenoxy)-2-(4-methoxyphenyl)pyridazin-3-one
Uniqueness
5-Chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups may enhance its stability and interaction with biological targets.
Properties
IUPAC Name |
5-chloro-4-(4-chlorophenoxy)-2-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-11-2-6-13(7-3-11)21-17(22)16(15(19)10-20-21)23-14-8-4-12(18)5-9-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANKMZOFCJWHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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